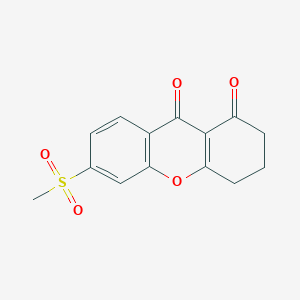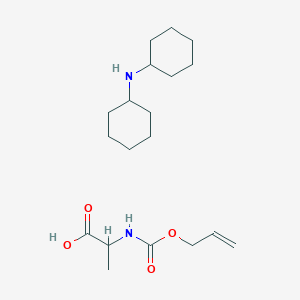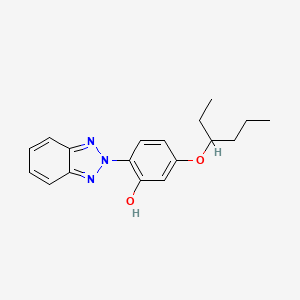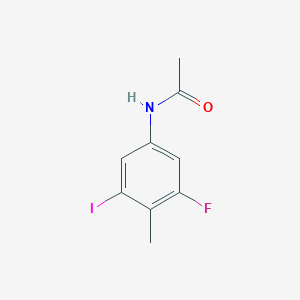
6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione is a chemical compound with a unique structure that includes a xanthene core substituted with a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione typically involves the reaction of xanthene derivatives with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
化学反应分析
Types of Reactions
6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives.
科学研究应用
6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced optical characteristics.
作用机制
The mechanism of action of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
6-(Methylsulfonyl)hexyl isothiocyanate: Known for its chemopreventive properties.
Methylsulfonylmethane: Used as a dietary supplement with anti-inflammatory effects.
Uniqueness
6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione is unique due to its xanthene core structure, which imparts specific chemical and physical properties. This makes it distinct from other methylsulfonyl-containing compounds and allows for its use in specialized applications.
属性
分子式 |
C14H12O5S |
|---|---|
分子量 |
292.31 g/mol |
IUPAC 名称 |
6-methylsulfonyl-3,4-dihydro-2H-xanthene-1,9-dione |
InChI |
InChI=1S/C14H12O5S/c1-20(17,18)8-5-6-9-12(7-8)19-11-4-2-3-10(15)13(11)14(9)16/h5-7H,2-4H2,1H3 |
InChI 键 |
GSOODJGNQHTBKW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)CCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)

![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)




